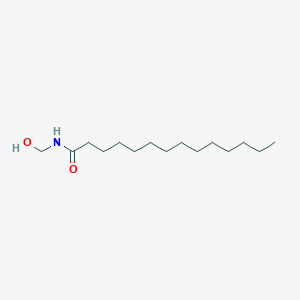
N-Hydroxymethyl myristamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) is a compound that has garnered significant interest in scientific research due to its role as an activator of adenosine monophosphate-activated protein kinase (AMPK).
Preparation Methods
Synthetic Routes and Reaction Conditions
AICAR can be synthesized through several methods. One common synthetic route involves the reaction of 5-aminoimidazole-4-carboxamide with ribose-1-phosphate under specific conditions to yield AICAR. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of AICAR involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes steps such as purification and crystallization to obtain AICAR in its pure form. Advanced techniques like liquid chromatography-mass spectrometry (LC-MS) are used to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
AICAR undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and subsequent biological effects.
Common Reagents and Conditions
Common reagents used in the reactions involving AICAR include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of AICAR depend on the specific reagents and conditions used. For example, oxidation of AICAR can lead to the formation of different metabolites that play crucial roles in its biological activity .
Scientific Research Applications
AICAR has a wide range of scientific research applications:
Chemistry: AICAR is used as a model compound to study various chemical reactions and mechanisms.
Biology: It is employed in research to understand cellular metabolism and energy regulation.
Medicine: AICAR has potential therapeutic applications in treating metabolic disorders, diabetes, and cardiovascular diseases.
Mechanism of Action
AICAR exerts its effects by activating AMPK, a key regulator of cellular energy homeostasis. Upon entering the cell, AICAR is phosphorylated to form ZMP, which mimics adenosine monophosphate and activates AMPK. This activation leads to various downstream effects, including increased glucose uptake, enhanced fatty acid oxidation, and improved mitochondrial biogenesis .
Comparison with Similar Compounds
Similar Compounds
Metformin: Another AMPK activator used primarily in the treatment of type 2 diabetes.
Phenformin: Similar to metformin but with a higher risk of lactic acidosis.
Berberine: A natural compound that also activates AMPK and has similar metabolic effects.
Uniqueness of AICAR
AICAR is unique in its ability to directly activate AMPK through its conversion to ZMP, which closely mimics the natural activator adenosine monophosphate. This direct activation mechanism distinguishes AICAR from other compounds that may have indirect or less specific effects on AMPK .
Properties
CAS No. |
101453-46-7 |
|---|---|
Molecular Formula |
C15H31NO2 |
Molecular Weight |
257.41 g/mol |
IUPAC Name |
N-(hydroxymethyl)tetradecanamide |
InChI |
InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(18)16-14-17/h17H,2-14H2,1H3,(H,16,18) |
InChI Key |
DOYNOQOFAMHNEH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NCO |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















